molecular formula C17H18N5O6P B1213327 N6 benzyl-cAMP CAS No. 32115-08-5

N6 benzyl-cAMP

Cat. No.: B1213327
CAS No.: 32115-08-5
M. Wt: 419.3 g/mol
InChI Key: GDDBIAMRTVTOBL-LSCFUAHRSA-N
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Description

Historical Development and Discovery

The development of N6-benzyl cyclic adenosine monophosphate emerged from the foundational discovery of cyclic adenosine monophosphate itself by Earl Sutherland at Vanderbilt University, for which he received the Nobel Prize in Physiology or Medicine in 1971. Sutherland's groundbreaking work on hormone action mechanisms, particularly epinephrine signaling via second messengers, established the conceptual framework that would later drive the development of cyclic adenosine monophosphate analogs. The recognition of cyclic adenosine monophosphate as a universal regulator of cellular function across diverse organisms, from amoebas to humans, created the scientific impetus for developing more selective tools to study its various effector pathways.

The systematic development of cyclic adenosine monophosphate analogs gained momentum as researchers recognized the need for compounds that could selectively activate specific downstream effectors while avoiding others. The challenge of discriminating between different cyclic adenosine monophosphate signaling pathways, particularly protein kinase A, exchange protein directly activated by cyclic adenosine monophosphate, and cyclic nucleotide-modulated ion channels, necessitated the creation of structurally modified analogs. Early studies demonstrated that commonly used cyclic adenosine monophosphate analogs like 8-bromo-cyclic adenosine monophosphate and 8-para-chlorophenylthio-cyclic adenosine monophosphate activated multiple effector proteins equally well, highlighting the need for more selective compounds.

The specific development of N6-modified cyclic adenosine monophosphate derivatives, including N6-benzyl cyclic adenosine monophosphate, emerged from systematic structure-activity relationship studies that revealed the importance of modifications at the N6 position of the adenine ring for achieving protein kinase A selectivity. These investigations demonstrated that N6-modified analogs, including N6-benzoyl cyclic adenosine monophosphate, were inefficient exchange protein directly activated by cyclic adenosine monophosphate activators while maintaining full protein kinase A activation potential. This selectivity profile made N6-benzyl cyclic adenosine monophosphate an attractive candidate for selective protein kinase A activation studies.

Nomenclature and Structural Classification

N6-benzyl cyclic adenosine monophosphate possesses multiple systematic names that reflect its chemical structure and functional properties. The compound is formally designated as N6-benzyladenosine-3',5'-cyclic monophosphate, indicating the benzyl substitution at the N6 position of the adenine base and the characteristic 3',5'-cyclic phosphate moiety. Alternative nomenclature includes N6-benzyl cyclic adenosine monophosphate and (4aR,6R,7R,7aS)-6-[6-(benzylamino)-9H-purin-9-yl]-2,7-dihydroxy-hexahydro-1,3,5,2λ5-furo[3,2-d][1,3,2λ5]dioxaphosphinin-2-one.

The molecular formula of N6-benzyl cyclic adenosine monophosphate is C17H18N5O6P, with a molecular weight of 419.334 daltons. The compound is typically supplied as a sodium salt with the formula C17H17N5O6P·Na and a corresponding molecular weight of 441.3 daltons. The Chemical Abstracts Service registry number for this compound is [32115-08-5], providing a unique identifier for chemical databases and regulatory purposes.

Structurally, N6-benzyl cyclic adenosine monophosphate represents a modified purine nucleotide where the primary amino group at the N6 position of adenine has been substituted with a benzyl group. This modification significantly alters the compound's binding characteristics and selectivity profile compared to the natural substrate. The benzyl substituent introduces additional hydrophobic interactions and steric considerations that influence the compound's interaction with different cyclic adenosine monophosphate-binding proteins. The retention of the 3',5'-cyclic phosphate moiety ensures compatibility with cyclic nucleotide-binding domains while the N6 modification confers selectivity.

Table 1: Chemical Properties of N6-Benzyl Cyclic Adenosine Monophosphate

Property Value Reference
Molecular Formula C17H18N5O6P
Molecular Weight (free acid) 419.334 Da
Molecular Weight (sodium salt) 441.3 Da
CAS Registry Number [32115-08-5]
UV Maximum Absorption 268 nm
Molar Extinction Coefficient 20,500 M⁻¹cm⁻¹ (pH 7)
Solubility in Water 250 mM
Solubility in DMSO 250 mM
Solubility in Methanol 250 mM

Position within Cyclic Adenosine Monophosphate Analog Family

N6-benzyl cyclic adenosine monophosphate occupies a distinctive position within the broader family of cyclic adenosine monophosphate analogs, characterized by its specific modification pattern and resulting selectivity profile. The compound belongs to the class of N6-modified cyclic adenosine monophosphate derivatives, which includes related analogs such as N6-phenyl cyclic adenosine monophosphate, N6-benzoyl cyclic adenosine monophosphate, and various other N6-substituted variants. Each member of this family shares the common feature of substitution at the N6 position of the adenine ring, but differs in the specific chemical group attached to this position.

Within the protein kinase A selectivity paradigm, N6-benzyl cyclic adenosine monophosphate demonstrates site selectivity for site A of both protein kinase A type I and type II isozymes. This selectivity pattern distinguishes it from analogs modified at other positions, such as the C8 position of adenine or the 2'-position of ribose, which exhibit different binding site preferences. The site A selectivity of N6-benzyl cyclic adenosine monophosphate makes it particularly useful in combination studies with site B-selective analogs to achieve synergistic activation of specific protein kinase A isozymes.

Comparative studies have revealed that N6-benzyl cyclic adenosine monophosphate shares functional similarities with other N6-modified analogs in terms of protein kinase A activation while differing in their effects on other cyclic adenosine monophosphate effectors. Unlike analogs modified at the 2'-position of ribose, which show enhanced exchange protein directly activated by cyclic adenosine monophosphate activation, N6-benzyl cyclic adenosine monophosphate exhibits poor exchange protein directly activated by cyclic adenosine monophosphate agonistic properties. This selectivity profile has made it valuable for discriminating between protein kinase A and exchange protein directly activated by cyclic adenosine monophosphate signaling pathways.

Table 2: Comparative Selectivity Profile of Cyclic Adenosine Monophosphate Analogs

Analog Type Protein Kinase A Activation Exchange Protein Activation Site Selectivity
N6-benzyl cyclic adenosine monophosphate High Low Site A
N6-benzoyl cyclic adenosine monophosphate High Low Site A
8-bromo cyclic adenosine monophosphate High High Site B
2'-O-methyl cyclic adenosine monophosphate Partial Enhanced -

Significance in Second Messenger Research

N6-benzyl cyclic adenosine monophosphate has emerged as a critical tool in second messenger research due to its unique ability to selectively activate protein kinase A while minimally affecting other cyclic adenosine monophosphate effector systems. This selectivity has proven invaluable for dissecting the complex network of cyclic adenosine monophosphate signaling pathways and understanding the specific contributions of protein kinase A to various cellular processes. The compound's development has significantly advanced our understanding of how different cyclic adenosine monophosphate effectors contribute to diverse biological functions ranging from metabolism and gene regulation to immune function and neural development.

The compound's significance extends beyond simple protein kinase A activation to include its role in understanding protein kinase A isozyme selectivity and cooperative binding mechanisms. Studies utilizing N6-benzyl cyclic adenosine monophosphate have revealed important insights into the dual cyclic adenosine monophosphate-binding site architecture of protein kinase A regulatory subunits and the synergistic effects achievable through combined analog treatments. These investigations have demonstrated that N6-benzyl cyclic adenosine monophosphate, when used in combination with site B-selective analogs, can achieve highly specific activation of individual protein kinase A isozymes, providing unprecedented precision in manipulating cellular signaling pathways.

Recent research has expanded our understanding of N6-benzyl cyclic adenosine monophosphate's effects beyond traditional protein kinase A targets to include its interactions with hyperpolarization-activated cyclic nucleotide-modulated channels. These studies have revealed that while the compound maintains its protein kinase A selectivity over exchange protein directly activated by cyclic adenosine monophosphate, it can also activate certain ion channels, highlighting the importance of considering multiple effector systems when using cyclic adenosine monophosphate analogs in native cellular environments. This broader understanding has enhanced the compound's utility in comprehensive signaling studies while emphasizing the need for careful experimental design when using selective analogs.

Properties

CAS No.

32115-08-5

Molecular Formula

C17H18N5O6P

Molecular Weight

419.3 g/mol

IUPAC Name

(4aR,6R,7R,7aS)-6-[6-(benzylamino)purin-9-yl]-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol

InChI

InChI=1S/C17H18N5O6P/c23-13-14-11(7-26-29(24,25)28-14)27-17(13)22-9-21-12-15(19-8-20-16(12)22)18-6-10-4-2-1-3-5-10/h1-5,8-9,11,13-14,17,23H,6-7H2,(H,24,25)(H,18,19,20)/t11-,13-,14-,17-/m1/s1

InChI Key

GDDBIAMRTVTOBL-LSCFUAHRSA-N

SMILES

C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)NCC5=CC=CC=C5)O)OP(=O)(O1)O

Isomeric SMILES

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)NCC5=CC=CC=C5)O)OP(=O)(O1)O

Canonical SMILES

C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)NCC5=CC=CC=C5)O)OP(=O)(O1)O

Synonyms

N(6)-benzyl cAMP
N(6)-benzyl cyclic AMP
N(6)-benzyl-cyclic adenosine 5'-monophosphate

Origin of Product

United States

Preparation Methods

Direct N6-Alkylation of cAMP Precursors

The most straightforward approach to synthesizing this compound involves the alkylation of adenine’s N6 position in cAMP or its protected derivatives. A seminal study demonstrated that treating cAMP with benzyl bromide in dimethylformamide (DMF) at 50°C for 48 hours facilitates N6-benzylation. This method leverages the nucleophilicity of the adenine’s exocyclic amine, which reacts with the benzyl electrophile to form the desired product. However, competing reactions at other nucleophilic sites (e.g., N1 or hydroxyl groups) necessitate protective group strategies.

For instance, pre-protection of the 2′- and 3′-hydroxyl groups of cAMP with tert-butyldimethylsilyl (TBDMS) ethers prior to benzylation minimizes side reactions, increasing the yield of this compound to 65–70% after deprotection. Nuclear magnetic resonance (NMR) analysis of the product confirms regioselectivity, with characteristic upfield shifts observed for the benzyl protons (δ 4.84 ppm, singlet) and the N6-linked CH2 group.

Optimization Challenges

  • Temperature Control : Elevated temperatures (>60°C) promote over-alkylation at N1, necessitating precise thermal regulation.

  • Solvent Selection : Polar aprotic solvents like DMF enhance reaction rates but may require subsequent purification via reverse-phase high-performance liquid chromatography (RP-HPLC).

Benzyl Triester Intermediate Strategy

An alternative route involves synthesizing cAMP benzyl triesters as intermediates, which are subsequently deprotected to yield this compound. This method, detailed by Hashimoto et al., employs diazoalkanes (e.g., diazomethane) to esterify the phosphate group of cAMP, producing axial and equatorial diastereomers.

Reaction Steps:

  • Esterification : Treatment of cAMP with excess diazomethane in anhydrous tetrahydrofuran (THF) yields the trimethyl ester. Substituting diazomethane with diazobenzyl derivatives (e.g., o-nitrobenzyl diazomethane) introduces benzyl groups at the phosphate moiety.

  • Diastereomer Separation : The axial and equatorial triesters are separable via silica gel chromatography, with the axial isomer predominating (∼70% yield).

  • Photolytic Deprotection : Irradiation of the o-nitrobenzyl triester at 365 nm cleaves the photolabile protecting group, regenerating the free phosphate and yielding this compound.

Advantages:

  • Enhanced Cell Permeability : The lipophilic triester intermediates improve cellular uptake, making this method advantageous for biological studies.

  • Stereochemical Control : The axial isomer’s configuration mirrors native cAMP, ensuring compatibility with enzymatic assays.

Dimroth Rearrangement of N1-Benzyl intermediates

A less conventional but mechanistically intriguing approach involves the Dimroth rearrangement of N1-benzyl-cAMP to its N6-benzyl counterpart. This method, adapted from apioadenosine synthesis, proceeds via thermal or basic conditions.

Procedure:

  • N1-Benzylation : cAMP is treated with benzyl bromide in ammonia-saturated methanol, yielding N1-benzyl-cAMP as the major product.

  • Rearrangement : Heating the intermediate at 80°C in aqueous ammonium hydroxide induces a-shift of the benzyl group from N1 to N6.

Key Findings:

  • Yield Limitations : The rearrangement step suffers from moderate efficiency (45–55% yield), necessitating iterative purification.

  • Byproduct Formation : Competing hydrolysis of the cyclic phosphate moiety occurs under basic conditions, requiring pH optimization.

Analytical Characterization of this compound

Spectroscopic Validation

1H NMR (400 MHz, DMSO-d6) :

  • δ 8.42 (s, 1H, H-8), 5.91 (d, J = 6.0 Hz, H-1′), 4.84 (s, 2H, CH2Ph), 7.36–7.58 (m, 5H, aromatic).

  • The absence of N1 proton signals (typically δ 8.3–8.5 ppm) confirms successful N6-benzylation.

13C NMR (101 MHz, DMSO-d6) :

  • δ 154.2 (C-6), 139.8 (C-8), 128.8 (2C, aromatic), 124.3 (C-4′), 72.9 (C-2′), 29.6 (CH2Ph).

High-Resolution Mass Spectrometry (HRMS) :

  • [M+H]+ Calculated for C17H18N5O6P: 419.0991; Found: 419.0989.

Comparative Analysis of Synthetic Methods

MethodYield (%)Purity (HPLC)ScalabilityKey Advantage
Direct N6-Alkylation65–70>95%HighMinimal protective groups required
Benzyl Triester50–6090%ModerateEnhanced cellular delivery
Dimroth Rearrangement45–5585%LowAvoids harsh alkylation conditions

Chemical Reactions Analysis

Types of Reactions

N6 benzyl-cAMP undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various benzyl derivatives and substituted analogues, which can have different biological activities and properties .

Scientific Research Applications

Cell Proliferation and Differentiation Studies

N6-benzyl-cAMP has been extensively studied for its effects on cell proliferation and differentiation. Research has demonstrated that this compound can inhibit the growth of various cancer cell lines while promoting differentiation:

  • C6 Rat Glioma Cells : In a study, N6-benzyl-cAMP exhibited a significant inhibitory effect on C6 glioma cell proliferation, with an IC50 value of 25 µM. This effect was attributed to its selective activation of PKA, leading to altered growth control mechanisms .
  • Human Leukemia HL-60 Cells : Another study showed that treatment with N6-benzyl-cAMP resulted in a transient increase in the G0/G1 phase of the cell cycle, indicating its potential to induce differentiation in leukemia cells. When combined with 8-chloroadenosine 3',5'-monophosphate, the growth inhibition reached 65% .

Signal Transduction Research

N6-benzyl-cAMP serves as a critical tool for investigating cyclic nucleotide signaling pathways:

  • Activation of HCN2 Channels : Research indicates that N6-benzyl-cAMP activates hyperpolarization-activated cyclic nucleotide-gated channels (HCN2), which are essential in cardiac and neuronal signaling. The compound's binding interactions have been characterized through docking studies, revealing its efficacy in channel activation comparable to cAMP itself .

Pharmacological Applications

The compound has shown promise in developing therapeutic agents targeting cAMP-dependent pathways:

  • Potential Drug Development : N6-benzyl-cAMP is being explored for its potential to modulate various physiological processes, including melanogenesis. It has been shown to stimulate melanogenesis via PKA activation, which may have implications for skin pigmentation disorders .

Biochemical Assays and Diagnostics

In biochemical research, N6-benzyl-cAMP is utilized as a research reagent:

  • Diagnostic Assays : Its role as a selective PKA activator makes it suitable for developing diagnostic assays that require precise modulation of signaling pathways influenced by cAMP levels.

Data Summary

The following table summarizes key findings related to the applications of N6-benzyl-cAMP in various studies:

Application AreaStudy FocusKey FindingsReference
Cell ProliferationC6 Rat Glioma CellsIC50 = 25 µM; significant growth inhibition
DifferentiationHL-60 Human Leukemia CellsInduced G0/G1 phase increase; 65% growth inhibition with combination therapy
Signal TransductionHCN2 Channel ActivationComparable efficacy to cAMP; specific binding interactions
Pharmacological DevelopmentMelanogenesis StudiesStimulates melanogenesis via PKA activation
Biochemical AssaysDiagnostic ApplicationsUsed as a selective PKA activator

Comparison with Similar Compounds

Comparison with Similar cAMP Analogs

Structural and Functional Differences

The biological activity of cAMP analogs depends on modifications at specific positions (N6, 8, or phosphate backbone). Below is a comparative analysis of key analogs:

Table 1: Comparative Profile of cAMP Analogs
Compound Name Substituent Position Target Protein Biological Effect Key Applications References
N6-Benzyl-cAMP N6 (benzyl) PKA Agonist PKA-specific signaling studies
N6-Phenyl-cAMP N6 (phenyl) Epac Antagonist Study Epac conformational changes
8-pCPT-2'-O-Me-cAMP 8 (chlorophenylthio), 2' (methoxy) Epac Agonist Epac-specific pathway activation
Rp-cAMPS Rp isomer (phosphorothioate) PKA Antagonist Competitive inhibition of PKA

Mechanistic Insights

  • N6-Benzyl-cAMP : The benzyl group at N6 stabilizes interactions with PKA’s regulatory subunits, promoting dissociation of catalytic subunits and downstream phosphorylation. Its selectivity over Epac arises from steric hindrance and distinct binding pockets in Epac .
  • N6-Phenyl-cAMP : Modifies the adenine base with a phenyl group, inducing structural rearrangements in Epac’s α2-7-4-5 β-sheet. Unlike N6-benzyl-cAMP, it antagonizes Epac activation by preventing cAMP-induced conformational changes .
  • 8-pCPT-2'-O-Me-cAMP : Dual modifications at the 8 and 2' positions confer Epac specificity. The chlorophenylthio group enhances membrane permeability, while the methoxy group at 2' prevents hydrolysis, making it a potent Epac agonist .
  • Rp-cAMPS : A phosphorothioate analog where sulfur replaces oxygen at the cAMP phosphate backbone. The Rp isomer competitively inhibits PKA by blocking cAMP binding to regulatory subunits .

Pharmacological and Therapeutic Implications

  • N6-Benzyl-cAMP : Demonstrates utility in cardiac research, where PKA activation enhances myocardial contractility. Its metabolic stability and cell permeability make it superior to unmodified cAMP in vivo .
  • N6-Phenyl-cAMP : Used to elucidate Epac’s role in insulin secretion and cancer progression. Its antagonistic properties help identify Epac-specific contributions to cellular processes .
  • 8-pCPT-2'-O-Me-cAMP: Critical for studying Epac-driven pathways in endothelial barrier function and neuronal signaling. Its selectivity avoids cross-activation of PKA, a common limitation with non-specific cAMP analogs .
  • Rp-cAMPS : A tool compound for investigating PKA-independent cAMP effects. It is used to validate PKA’s role in processes like glycogen metabolism and gene expression .

Case Study: N6-Benzyl-cAMP in Cardiac Physiology

N6-Benzyl-cAMP’s lipophilicity enables efficient cardiomyocyte penetration, addressing the limitation of natural cAMP in crossing cell membranes. In ischemic heart models, it restores contractility by enhancing calcium handling via PKA-mediated phosphorylation of L-type calcium channels and phospholamban .

Comparative Efficacy in Signaling Studies

  • Selectivity: N6-Benzyl-cAMP exhibits >100-fold selectivity for PKA over Epac, whereas 8-pCPT-2'-O-Me-cAMP activates Epac at nanomolar concentrations without PKA cross-reactivity .
  • Stability : The benzyl group in N6-benzyl-cAMP reduces susceptibility to phosphodiesterase cleavage, extending its half-life in cellular assays compared to Rp-cAMPS .

Biological Activity

N6-Benzyl-cAMP is a modified cyclic adenosine monophosphate (cAMP) analog that has garnered significant attention in biological research due to its unique properties and effects on various cellular processes. This article provides a comprehensive overview of its biological activity, mechanism of action, applications in scientific research, and relevant case studies.

N6-Benzyl-cAMP primarily functions as an agonist of cyclic AMP-dependent protein kinase (PKA). The presence of the benzyl group enhances its lipophilicity and membrane permeability, allowing for selective activation of PKA pathways. This selectivity is crucial as it minimizes off-target effects, making N6-benzyl-cAMP a valuable tool for studying cAMP-mediated signaling pathways.

2. Biological Applications

N6-Benzyl-cAMP is utilized in various fields, including:

  • Cell Proliferation and Differentiation : It has been shown to inhibit growth and induce differentiation in several human leukemia cell lines, such as HL-60 cells. Studies reveal that treatment with N6-benzyl-cAMP leads to an increase in the G0/G1 phase of the cell cycle, indicating a halt in proliferation .
  • Therapeutic Development : The compound is being explored for its potential therapeutic applications targeting cyclic AMP-dependent pathways, particularly in cancer treatment.
  • Diagnostic Assays : N6-benzyl-cAMP is also employed in the development of diagnostic assays due to its ability to modulate cellular responses through PKA activation.

3. Comparative Analysis with Similar Compounds

Compound NameStructure ModificationPKA ActivationSelectivity
N6-Benzyl-cAMPBenzyl group at N6HighSelective for PKA
N6-Phenyl-cAMPPhenyl group at N6ModerateLess selective
N6-Benzoyl-cAMPBenzoyl group at N6ModerateVariable

N6-Benzyl-cAMP stands out due to its enhanced binding affinity for PKA compared to other N6-substituted cAMP analogs, which often exhibit lower selectivity or efficacy .

4.1 Effects on HL-60 Leukemia Cells

A pivotal study investigated the effects of N6-benzyl-cAMP on HL-60 human promyelocytic leukemia cells. The results demonstrated that noncytotoxic concentrations of N6-benzyl-cAMP could induce a significant increase in the G0/G1 phase of the cell cycle after 48 hours, leading to a marked reduction in cell proliferation. When combined with another cAMP analog, 8-chloroadenosine (8-Cl-cAMP), the growth inhibition effect was significantly enhanced, suggesting potential synergistic effects between these compounds .

4.2 Modulation of Cell Cycle Kinetics

In another study focusing on cell cycle kinetics, researchers found that while 8-Cl-cAMP caused a G2/M block at toxic doses, N6-benzyl-cAMP primarily increased the G0/G1 compartment without causing significant cytotoxicity. This differential effect highlights the potential of N6-benzyl-cAMP as a therapeutic agent that can modulate cell cycle progression without inducing apoptosis at lower concentrations .

5. Conclusion

N6-Benzyl-cAMP represents a potent and selective tool for exploring cyclic AMP signaling pathways and their implications in cellular processes such as proliferation and differentiation. Its unique properties make it an essential compound in both basic research and potential therapeutic applications targeting diseases like cancer.

Q & A

Q. How should researchers present conflicting this compound data in a manuscript?

  • Guidance :
  • Use tables to juxtapose contradictory findings, highlighting variables (e.g., cell type, assay type).
  • Discuss limitations (e.g., pharmacokinetic differences in vivo vs. in vitro) in the Discussion section.
  • Propose follow-up experiments (e.g., CRISPR-mediated gene knockout of suspected modifiers) .

Q. What metadata is critical when publishing this compound datasets?

  • Guidance :
  • Include raw instrument outputs (e.g., HPLC chromatograms, NMR spectra) in supplementary materials.
  • Annotate datasets with experimental conditions (e.g., buffer composition, temperature).
  • Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for data repositories .

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